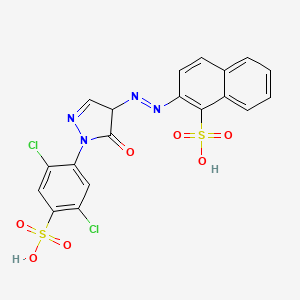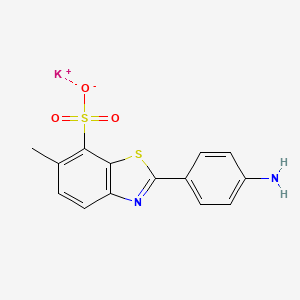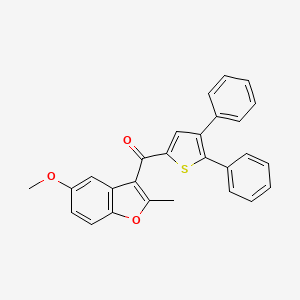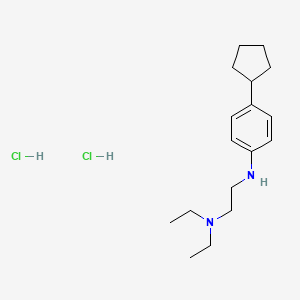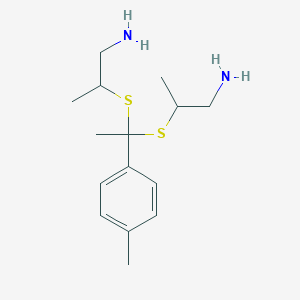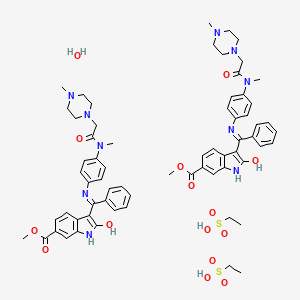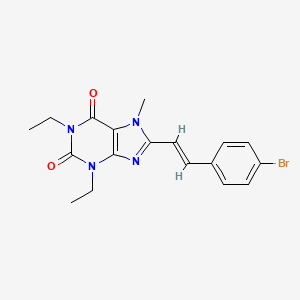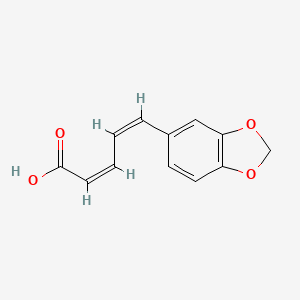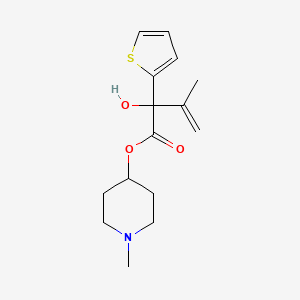
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with a unique structure that combines elements of butenoic acid, thienyl groups, and piperidyl esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps, starting with the preparation of the core butenoic acid structure. This is followed by the introduction of the thienyl group and the piperidyl ester moiety. Common reagents used in these reactions include thionyl chloride, piperidine, and various catalysts to facilitate esterification and substitution reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under carefully monitored conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or bind to receptors that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Butenoic acid derivatives: These compounds share the core butenoic acid structure but differ in their substituents.
Thienyl-containing compounds: These compounds contain the thienyl group and may have similar biological activities.
Piperidyl esters: These compounds feature the piperidyl ester moiety and are often used in medicinal chemistry.
Uniqueness
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
102367-38-4 |
|---|---|
Fórmula molecular |
C15H21NO3S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2-hydroxy-3-methyl-2-thiophen-2-ylbut-3-enoate |
InChI |
InChI=1S/C15H21NO3S/c1-11(2)15(18,13-5-4-10-20-13)14(17)19-12-6-8-16(3)9-7-12/h4-5,10,12,18H,1,6-9H2,2-3H3 |
Clave InChI |
VVSIUOLJSADEPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C1=CC=CS1)(C(=O)OC2CCN(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



